Product packaging for 7-Fluoroquinolin-6-ol(Cat. No.:)

7-Fluoroquinolin-6-ol

Cat. No.: B11921815
M. Wt: 163.15 g/mol
InChI Key: YPLIUEGYORBPNO-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-6-ol is a fluorinated heterocyclic compound that serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. As a derivative of the quinoline scaffold, it is of significant interest for the development of novel pharmacologically active molecules, particularly within the fluoroquinolone antibiotic class . Researchers utilize this compound to synthesize and study more complex structures aimed at inhibiting critical bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Beyond antimicrobial applications, its core structure is also valuable in creating compounds for other research areas, including the modulation of various biological targets such as phosphodiesterases and protein-tyrosine kinases . This product is provided for laboratory research purposes only. It is not intended for use in diagnostic procedures, drug administration, or any other form of human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B11921815 7-Fluoroquinolin-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

7-fluoroquinolin-6-ol

InChI

InChI=1S/C9H6FNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H

InChI Key

YPLIUEGYORBPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Fluoroquinolin 6 Ol and Its Analogs

Strategies for Regioselective Fluorination within the Quinoline (B57606) Scaffold

Achieving regioselective fluorination of the quinoline ring system presents a considerable synthetic challenge. The electronic nature of the quinoline nucleus, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, dictates the preferred sites of electrophilic and nucleophilic attack.

Direct C-H Fluorination Approaches for Quinolinols

Direct C-H fluorination offers an atom-economical approach to introduce fluorine onto the quinoline scaffold. However, controlling the regioselectivity of this transformation is a key challenge. Electrophilic fluorinating agents are commonly employed for this purpose.

Direct fluorination of quinoline derivatives in acidic media can lead to selective electrophilic substitution. researchgate.netresearchgate.net For instance, using elemental fluorine in concentrated sulfuric acid allows fluorine to act as a powerful electrophile. researchgate.net However, this can often result in a mixture of products, with fluorination occurring at the 5-, 6-, and 8-positions. researchgate.net The use of milder and more selective electrophilic fluorinating reagents, such as Selectfluor, has been explored. A transition-metal-free protocol for the regioselective C–H bond fluorination of 8-aminoquinoline (B160924) scaffolds with Selectfluor has been developed, highlighting the potential for directed fluorination. dntb.gov.ua

The regioselectivity of direct fluorination is highly dependent on the substituents already present on the quinoline ring. For example, the hydroxyl group in 8-hydroxyquinoline (B1678124) directs electrophilic fluorination to the 5-position. researchgate.netresearchgate.net Similarly, the synthesis of 3-bromo-5-fluoroquinolin-6-ol (B1405446) often involves the use of electrophilic fluorinating agents like Selectfluor.

Nucleophilic and Electrophilic Fluorination in Quinoline Synthesis

Both nucleophilic and electrophilic fluorination strategies are employed in the synthesis of fluorinated quinolines. The choice of method often depends on the desired regiochemistry and the nature of the starting materials.

Electrophilic Fluorination: As discussed, electrophilic fluorination is a common method for introducing fluorine onto the quinoline ring. Reagents like N-fluorobenzensulfonimide (NFSI) can be used to fluorinate activated quinoline systems. researchgate.net For example, 6-methoxy-8-nitroquinoline (B1580621) can be fluorinated at the 5-position using NFSI. researchgate.net The direct fluorination of various quinoline derivatives using elemental fluorine in acidic media also proceeds via an electrophilic substitution mechanism. researchgate.netresearchgate.net

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, with a fluoride (B91410) source is another important strategy. However, the direct SNAr-type mechanism with fluoride as the nucleophile can be inefficient. scispace.com To overcome this, methods involving transition metals have been developed. scispace.com Palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives with nucleophilic fluoride (AgF) in the presence of a hypervalent iodine oxidant has been reported. nih.gov

A novel concept for C–H nucleophilic fluorination of quinolines has been developed, which proceeds through a chain process involving an asynchronous concerted F–-e–-H+ transfer, avoiding the formation of unstable Meisenheimer intermediates. acs.orgsemanticscholar.orgacs.org This method has enabled the successful nucleophilic oxidative fluorination of quinolines, with a preference for the C4 position. acs.orgsemanticscholar.org

Fluorination MethodReagent/CatalystPosition(s) FluorinatedReference(s)
Direct Electrophilic FluorinationElemental Fluorine / H₂SO₄5, 6, 8 researchgate.net
Direct Electrophilic FluorinationSelectfluor5 (on 8-aminoquinoline) dntb.gov.ua
Electrophilic FluorinationN-fluorobenzensulfonimide (NFSI)5 (on 6-methoxy-8-nitroquinoline) researchgate.net
Nucleophilic FluorinationAgF / Pd catalystC-H at 8-methyl group nih.gov
Concerted Nucleophilic FluorinationPhotoredox catalysisC4 and C2 acs.orgsemanticscholar.org

Methodologies for Hydroxyl Group Introduction on Fluorinated Quinoline Systems

The introduction of a hydroxyl group onto a pre-fluorinated quinoline scaffold is a key step in the synthesis of compounds like 7-fluoroquinolin-6-ol. This can be achieved through various methods, including hydroxylation of a suitable precursor or by using a starting material that already contains the hydroxyl group or a precursor to it.

One common strategy involves the synthesis of a quinoline derivative with a leaving group at the desired position, which can then be displaced by a hydroxyl group. For instance, the synthesis of 7-bromo-6-fluoroquinolin-4-ol (B8226417) starts with a 6-fluoroquinoline (B108479) derivative, and the hydroxyl group at the 4-position is introduced via a hydroxylation reaction, potentially using a base like sodium hydroxide. The synthesis of 3-bromo-5-fluoroquinolin-6-ol also involves a hydroxylation step at the 6-position of a halogenated quinoline intermediate.

Alternatively, the quinoline ring can be constructed from precursors that already contain a hydroxyl or a protected hydroxyl group. For example, the reaction of pentafluoropyridine (B1199360) with 2- or 8-hydroxyquinoline under basic conditions leads to the formation of 4-oxy quinoline 2,3,5,6-tetrafluoropyridine (B1295328) derivatives. nih.gov This demonstrates the reactivity of the hydroxyl group on the quinoline ring. Small structural modifications, such as altering the position of a hydroxyl group, can significantly influence the molecule's properties. mdpi.com

Multi-Component Reactions (MCRs) in the Preparation of Fluorinated Quinolinols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the rapid synthesis of complex molecular scaffolds, including quinolines. researchgate.netbeilstein-journals.orgpreprints.orgfrontiersin.org These reactions involve the combination of three or more starting materials in a single pot to form the final product. frontiersin.orgmdpi.com

The Povarov reaction, a well-known MCR, allows for the synthesis of tetrahydroquinolines from anilines, aldehydes, and activated alkenes. beilstein-journals.org These tetrahydroquinolines can then be oxidized to the corresponding quinolines. beilstein-journals.org This two-step sequence provides access to a wide variety of substituted quinolines. beilstein-journals.org

MCRs have also been employed for the synthesis of fluorinated quinoline derivatives. For instance, a three-component reaction of indole, quinoxalin-2(1H)-one, and CF₃SO₂Na, catalyzed by CuF₂, can produce trifluoromethylated quinoxalinones. mdpi.com While not directly producing this compound, these methods highlight the potential of MCRs in constructing fluorinated heterocyclic systems. The Ugi four-component reaction has also been utilized for the synthesis of quinoline-based peptides. preprints.org The development of MCRs for the direct synthesis of fluorinated quinolinols remains an active area of research, offering a promising strategy for generating molecular diversity.

Catalytic Systems in the Synthesis of this compound

Catalytic systems, particularly those involving transition metals, play a crucial role in the synthesis of functionalized quinolines. These catalysts can facilitate key bond-forming reactions, including C-H activation, cross-coupling, and cyclization.

Transition Metal-Mediated Cyclization and Functionalization

Transition metals such as palladium, copper, rhodium, and iron are widely used in quinoline synthesis. organic-chemistry.org Palladium-catalyzed reactions are particularly prominent for C-H functionalization. For example, palladium-catalyzed ortho-C–H fluorination of aromatic ketones has been achieved using palladium acetate. rsc.org Palladium catalysis has also been instrumental in the C-H fluorination of 8-methylquinoline derivatives with nucleophilic fluoride. nih.gov

Copper-catalyzed multicomponent reactions have been developed to construct fluorinated indole-quinoxalin-2(1H)-ones. mdpi.com Furthermore, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org

Rhodium catalysts have been employed for the regioselective C8-bromination of quinoline N-oxides through C-H activation. rsc.org Iron catalysts have also shown promise in the synthesis of quinolines via acceptorless dehydrogenative coupling of amino alcohols and ketones. organic-chemistry.org The use of N-heterocyclic carbene-copper(I) complexes as catalysts in various organic transformations, including those that could be applied to quinoline synthesis, is also an area of active research. beilstein-journals.org

The development of catalytic systems that enable the direct and selective introduction of both the fluorine and hydroxyl groups onto the quinoline scaffold under mild conditions is a key goal in the synthesis of this compound and its analogs.

Catalyst SystemReaction TypeProduct TypeReference(s)
Palladium Acetateortho-C–H fluorinationFluorinated aromatic ketones rsc.org
Palladium(II)C-H fluorinationFluorinated 8-methylquinolines nih.gov
Copper(II) FluorideMulticomponent reactionTrifluoromethylated quinoxalinones mdpi.com
Rhodium(III)C-H brominationC8-bromoquinoline N-oxides rsc.org
Iron (single-atom)Dehydrogenative couplingSubstituted quinolines organic-chemistry.org

Organocatalytic and Metal-Free Routes to Fluorinated Quinolinols

The development of synthetic routes that avoid the use of metal catalysts is a key area of contemporary chemical research, driven by the goals of sustainability and the reduction of toxic metal residues in final products. While specific organocatalytic or strictly metal-free syntheses directly targeting this compound are not extensively documented in publicly available research, general principles from related syntheses can provide a conceptual framework.

Metal-free approaches to quinoline synthesis often rely on classic named reactions such as the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically involve the acid-catalyzed cyclization of aniline (B41778) derivatives. For the synthesis of a this compound, a plausible, though not explicitly detailed, metal-free approach would involve the cyclization of a suitably substituted aniline precursor, such as 3-fluoro-4-methoxyaniline (B107172) or a related derivative, followed by demethylation to reveal the hydroxyl group.

A notable metal-free methodology with relevance to the synthesis of functionalized quinolines is the reaction of α,β-unsaturated trifluoromethyl ketones with azaarenes. This approach has been shown to produce a variety of azaarene-equipped CF3-tertiary alcohols under simple, solvent-only conditions, demonstrating high atom and step economy. mdpi.com For instance, derivatives of 7-fluoroquinoline (B188112) have been successfully utilized as substrates in these reactions, affording complex alcohol products in good yields. mdpi.com While this does not directly yield this compound, it highlights the potential of metal-free C-C bond-forming reactions on the fluoroquinoline scaffold.

The following table summarizes a relevant metal-free synthesis of a 7-fluoroquinoline derivative, illustrating the conditions and outcomes of such reactions.

Table 1: Metal-Free Synthesis of a 7-Fluoroquinoline-containing Tertiary Alcohol

Reactants Conditions Product Yield Reference

This example underscores the feasibility of employing metal-free conditions for the functionalization of the 7-fluoroquinoline system, which could conceptually be adapted for the synthesis of this compound.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic heterocycles like this compound. The challenge lies in directing reactions to a specific position on the quinoline ring, especially when multiple reactive sites are present.

Research into the regioselective functionalization of quinolines often employs directed metalation strategies. For instance, the use of lithium diisopropylamide (LDA) can facilitate deprotonation at a position adjacent to a directing group, such as a fluoro substituent. researchgate.net This approach allows for the introduction of various electrophiles at a specific carbon atom. While direct hydroxylation via this method is not straightforward, it opens avenues for introducing functionalities that can later be converted to a hydroxyl group.

Another strategy for achieving regioselectivity involves the careful choice of starting materials and reaction conditions in classical quinoline syntheses. The substitution pattern of the final quinoline product is predetermined by the substituents on the aniline and the β-dicarbonyl compound (or its equivalent) used in the cyclization reaction. For the synthesis of this compound, a retrosynthetic analysis would point towards precursors such as 4-amino-2-fluorophenol (B116865) or a protected version thereof.

While a direct, one-step chemo- and regioselective synthesis for this compound is not prominently reported, the synthesis of related isomers and analogs provides valuable insights. For example, the synthesis of 6-fluoro-4-hydroxyquinoline (B1304773) and 7-fluoro-8-hydroxyquinoline has been achieved through cyclization reactions of appropriately substituted anilines. rsc.org These syntheses demonstrate that the regiochemical outcome is controllable, which is a critical aspect for the targeted synthesis of this compound.

The table below presents data on the regioselective synthesis of fluorinated hydroxyquinoline isomers, which can inform potential strategies for the synthesis of the target compound.

Table 2: Regioselective Synthesis of Fluorinated Hydroxyquinoline Isomers

Starting Aniline Reaction Product Yield Reference
3-Fluoroaniline Cyclization with acrolein diethyl acetal 7-Fluoro-8-hydroxyquinoline 43% rsc.org

These examples of regioselective syntheses of related fluorinated quinolinols suggest that a similar, carefully designed pathway could lead to the successful synthesis of this compound. The key would be the availability and use of the correct starting aniline with the required fluorine and protected hydroxyl (or precursor) functionalities at the appropriate positions.

Investigations into the Chemical Reactivity and Mechanistic Pathways of 7 Fluoroquinolin 6 Ol

Influence of Fluorine and Hydroxyl Substituents on Quinoline (B57606) Ring Reactivity

The chemical behavior of the quinoline ring system in 7-Fluoroquinolin-6-ol is significantly modulated by the electronic properties of the fluorine and hydroxyl substituents. These substituents exert competing electronic effects—inductive and resonance—that influence the electron density and, consequently, the reactivity of both the benzenoid and pyridinoid rings.

The hydroxyl (-OH) group at the C-6 position is a powerful activating group. uobabylon.edu.iq It donates electron density to the aromatic ring primarily through a strong positive resonance effect (+R), which outweighs its negative inductive effect (-I) due to the electronegativity of the oxygen atom. This donation of electron density increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to electrophilic attack. The activating nature of the hydroxyl group is particularly directed towards the positions ortho (C-5 and C-7) and para (C-8, relative to C-5 activation) to itself. uobabylon.edu.iq

Analysis of Electrophilic Aromatic Substitution in Fluorinated Quinolinols

Electrophilic aromatic substitution (EAS) on the quinoline scaffold typically occurs on the more electron-rich benzene ring, preferentially at the C-5 and C-8 positions, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. uop.edu.pk In this compound, the directing effects of the substituents largely determine the regioselectivity of these reactions.

The C-6 hydroxyl group is a potent activating ortho-, para-director, strongly favoring substitution at C-5 and C-7. The C-7 fluorine atom is a deactivating ortho-, para-director, which would favor substitution at C-6 and C-8. The combined influence suggests that the most favored position for electrophilic attack would be C-5, which is ortho to the strongly activating hydroxyl group and avoids the deactivating influence of the adjacent fluorine. Position C-8 is also activated, being para to the C-5 position (relative to the OH group's influence) and ortho to the fluorine atom.

Studies on related hydroxyquinolines support this analysis. For instance, enzymatic chlorination of 6-hydroxyquinoline (B46185) results in substitution at the C-5 position, highlighting the directing power of the C-6 hydroxyl group. usu.edu Similarly, theoretical studies on 8-hydroxyquinoline (B1678124) have shown that electrophilic substitution is favored at positions ortho and para to the hydroxyl group. semanticscholar.orgnih.gov For this compound, an incoming electrophile would thus be directed primarily to the C-5 and C-8 positions, with the C-5 position being particularly favored due to the powerful activation by the adjacent hydroxyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of C-6 (-OH)Influence of C-7 (-F)Predicted Reactivity
C-5 Activating (ortho)NeutralHighly Favored
C-8 Activating (para to C-5)Deactivating (ortho)Favored

Examination of Nucleophilic Aromatic Substitution Reactivity

Nucleophilic aromatic substitution (SNAr) on quinoline typically targets the electron-deficient pyridine ring, with C-2 and C-4 being the most reactive sites. uop.edu.pk However, the presence of a halogen on the benzenoid ring, such as the fluorine in this compound, introduces the possibility of SNAr at that position.

For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the hydroxyl group at C-6 is electron-donating, which disfavors a classical SNAr mechanism for the displacement of the C-7 fluorine. However, the electronegativity of the quinoline nitrogen does withdraw electron density from the entire fused ring system, providing some degree of activation.

Despite the deactivating effect of the hydroxyl group for this specific mechanism, nucleophilic substitution of fluorine on a quinoline ring is a key step in the synthesis of many fluoroquinolone compounds, where a C-7 fluorine is often displaced by a piperazine (B1678402) or other amine nucleophile. nih.gov These reactions often require forceful conditions. The rate of nucleophilic aromatic substitution is often accelerated by the presence of fluorine as the leaving group compared to other halogens, not because the C-F bond is weak (it is very strong), but because fluorine's high electronegativity strongly polarizes the carbon, making it more susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Therefore, under suitable conditions with strong nucleophiles, the fluorine at C-7 could potentially be substituted.

Proton Transfer and Tautomerism in this compound Systems

Hydroxyquinolines can exist in equilibrium with their keto tautomers (quinolinones). This compound, which possesses a hydroxyl group on the carbocyclic ring, primarily exists as the phenol-like (enol) tautomer. The alternative keto tautomer, 7-fluoro-7,8-dihydroquinolin-6(1H)-one, would disrupt the aromaticity of the benzene ring, making it significantly less stable.

Computational and spectroscopic studies on various hydroxyquinoline isomers have shown that the OH tautomer is generally the most stable form, unless the hydroxyl group is at the C-2 or C-4 position, where the resulting amide-like keto form gains considerable stability. researchgate.netresearchgate.net For hydroxyquinolines with the -OH group on the benzenoid ring (positions 5, 6, 7, and 8), the enol form is highly favored because it preserves the aromaticity of both rings. researchgate.netnih.gov

The tautomeric equilibrium can be influenced by solvent polarity and hydrogen bonding. In some cases, photoexcitation can lead to excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the quinoline nitrogen. nih.gov This process is more common in hydroxyquinolines where the hydroxyl group is geometrically closer to the nitrogen, such as in 8-hydroxyquinoline. For this compound, any such proton transfer would likely be an intermolecular process mediated by solvent molecules, rather than a direct intramolecular transfer, due to the distance between the -OH and the ring nitrogen. The equilibrium overwhelmingly favors the hydroxy-aromatic form.

Table 2: Relative Stability of Tautomers in Hydroxyquinolines

Hydroxyquinoline PositionPredominant TautomerReason for Stability
2- or 4- Keto (Quinolinone)Amide resonance stabilization in the pyridinone ring. researchgate.net
5-, 6-, 7-, or 8- Enol (Hydroxyquinoline)Preservation of aromaticity in both rings. researchgate.net

Oxidative and Reductive Reactivity Profiles of this compound

Oxidative Reactivity

The oxidative profile of this compound is dominated by the phenol-like hydroxyl group. Phenols are susceptible to oxidation, which can lead to the formation of radicals and, subsequently, quinone-type structures or polymeric products. researchgate.net Electrochemical studies on 6-hydroxyquinoline have shown that it undergoes oxidation to form C5–C5 coupled dimers, which are then further oxidized to quinonoid compounds. researchgate.net In alkaline media, oxidative polymerization can occur. researchgate.net The presence of the electron-withdrawing fluorine at C-7 would likely increase the oxidation potential compared to unsubstituted 6-hydroxyquinoline, making it slightly more resistant to oxidation. Vigorous oxidation can lead to the degradation of the aromatic rings. rsc.org

Reductive Reactivity

The reduction of the quinoline ring system typically occurs at the pyridine ring, which is more electron-deficient. Catalytic hydrogenation or transfer hydrogenation using agents like Hantzsch esters can selectively reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinolines. rsc.orgrsc.org These reductions are often chemoselective, leaving substituents on the benzene ring, including halogens and hydroxyl groups, intact under mild conditions. rsc.orgthieme-connect.comliv.ac.uk The fluorine atom is generally robust and not removed by standard catalytic hydrogenation methods. Reductive defluorination requires much harsher conditions or specific reagents not typically employed for heterocyclic ring reduction. Therefore, the reduction of this compound is expected to selectively yield 7-fluoro-1,2,3,4-tetrahydroquinolin-6-ol.

Advanced Spectroscopic and Crystallographic Characterization of 7 Fluoroquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 7-Fluoroquinolin-6-ol, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, offers a comprehensive understanding of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the protons on the quinoline (B57606) core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the hydroxyl group.

The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) and the benzene (B151609) ring (H-5 and H-8) would exhibit distinct chemical shifts and coupling patterns. The proton at the C-8 position is expected to appear as a doublet, coupled to the fluorine atom at C-7. Similarly, the proton at C-5 would likely be a singlet or a narrowly split doublet, influenced by long-range coupling. The protons on the pyridine ring would show characteristic coupling patterns, allowing for their unambiguous assignment.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 ~8.6 d
H-3 ~7.3 dd
H-4 ~8.0 d
H-5 ~7.4 s
H-8 ~7.6 d

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds, offering high sensitivity and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-7 position.

The chemical shift of this fluorine atom provides insight into the electronic effects of the adjacent hydroxyl group and the quinoline ring system. Coupling between the ¹⁹F nucleus and neighboring protons, particularly H-8, would be observed in the ¹⁹F NMR spectrum, providing further confirmation of the substitution pattern. The ability to predict ¹⁹F NMR chemical shifts through computational methods is also a powerful tool in structural verification. d-nb.info

The ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts are significantly influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbon bearing the hydroxyl group (C-6) will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~150
C-3 ~122
C-4 ~136
C-4a ~128
C-5 ~110
C-6 ~155 (d, J_C-F)
C-7 ~148 (d, ¹J_C-F)
C-8 ~115

Note: Predicted values are based on analogous structures and computational models. hmdb.ca The actual values may differ.

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the definitive assignment of all proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), establishing the connectivity of the entire molecular framework.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-F, C=C, and C=N functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The region below 1000 cm⁻¹ will contain C-H bending vibrations.

Expected IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch 3200-3600 Broad, Strong
Aromatic C-H stretch 3000-3100 Medium
C=N stretch 1600-1650 Medium
Aromatic C=C stretch 1400-1600 Medium to Strong
C-F stretch 1000-1400 Strong

For comparison, the IR spectrum of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows a broad O-H stretch near 3200 cm⁻¹, conjugated C=C and C=N vibrations at 1618 cm⁻¹, and an alkane C-H stretch at 2973 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass measurement, which serves as a confirmatory tool for its molecular formula, C₉H₆FNO. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap are typically employed.

The theoretically calculated monoisotopic mass of the neutral molecule and its protonated form [M+H]⁺ are crucial benchmarks. The expected high-resolution mass data for this compound is presented below.

Table 1: Theoretical HRMS Data for this compound

Species Molecular Formula Calculated m/z (Da)
Neutral [M] C₉H₆FNO 163.0433

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule undergoes collision-induced dissociation (CID), leading to characteristic fragment ions. The fragmentation pattern of quinoline derivatives often involves the loss of small neutral molecules. A study on the fragmentation of the quinoline radical cation showed that a primary dissociation product results from the loss of hydrogen cyanide (HCN). rsc.org For this compound, likely fragmentation pathways would involve the initial loss of stable molecules such as carbon monoxide (CO) or the elimination of the HCN moiety from the heterocyclic ring, providing structural insights into the molecule's stability and bond strengths.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline form. wikipedia.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional map of electron density. nih.gov This map reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely reported, the expected structural features can be inferred from the analysis of related fluoroquinoline structures. acs.orgrsc.org

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonds. The molecule contains a hydroxyl group (-OH), which is a strong hydrogen bond donor, and several acceptor sites: the nitrogen atom of the quinoline ring, the oxygen of the hydroxyl group, and the fluorine atom. libretexts.org

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

Donor Acceptor Type of Interaction Expected Role in Crystal Packing
O-H (hydroxyl) N (quinoline) Strong, Intermolecular Primary structural motif formation (e.g., chains, dimers)
O-H (hydroxyl) O (hydroxyl) Strong, Intermolecular Extension of networks, formation of sheets or layers
C-H (aromatic) F (fluoro) Weak, Intermolecular Stabilization of packing, directional influence

These interactions collectively determine the density, stability, and macroscopic properties of the crystalline material.

The molecular geometry of this compound in the crystalline state would be defined by its bond lengths, bond angles, and torsional angles. The quinoline core is an aromatic bicyclic system and is expected to be largely planar. The attached hydroxyl and fluoro substituents lie within this plane or very close to it to maximize electronic conjugation.

X-ray diffraction analysis would provide precise measurements of these parameters. researchgate.net For instance, the C-F bond length is typically around 1.35 Å, while the C-O bond of the phenol-like group would be approximately 1.36 Å. mdpi.com The bond angles within the aromatic rings would be close to 120°, with minor deviations due to the presence of the heteroatom and substituents.

Conformational analysis of related foldamer structures has shown that fluorine substitution can influence the preferred geometry. nsf.govchemrxiv.org In the case of this compound, the planarity of the molecule is a key feature. The solid-state conformation is likely the one of lowest energy, stabilized by the intermolecular forces, particularly the hydrogen bonding network discussed previously. Any minor twisting or puckering of the ring system, though unlikely for this rigid structure, would be precisely quantified by crystallographic data.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Hydrogen Cyanide

Computational Chemistry and Theoretical Approaches to 7 Fluoroquinolin 6 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 7-Fluoroquinolin-6-ol. These methods, rooted in solving the Schrödinger equation, provide a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. faccts.degoogle.com This is achieved by finding the minimum energy state on the potential energy surface. faccts.de For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are utilized to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The process involves iterative calculations to adjust the atomic coordinates until the forces on the atoms are negligible, indicating a stable structure. storion.ru The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

The energy landscape, also mapped using DFT, reveals the relative stabilities of different conformations and the energy barriers between them. faccts.de This information is vital for understanding the molecule's flexibility and the feasibility of different structural arrangements.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. numberanalytics.comwuxibiology.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. imist.ma

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. scielo.org.mx The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, FMO analysis helps in predicting their behavior in chemical reactions, such as their susceptibility to nucleophilic or electrophilic attack. numberanalytics.comwuxibiology.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
E_HOMO-6.2
E_LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It provides a color-coded map where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. dntb.gov.ua Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom and the oxygen atom of the hydroxyl group due to the high electronegativity of these atoms. The fluorine atom would also contribute to a region of negative potential. Positive potential would be expected around the hydrogen atoms. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of reaction.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and flexibility of this compound. nih.gov These simulations provide insights into how the molecule moves and changes shape in different environments, which is crucial for understanding its biological activity and interactions with other molecules. nih.gov

MD simulations are also employed to investigate solvation effects, revealing how the presence of a solvent, such as water, influences the structure and behavior of the molecule. nih.gov This is particularly important for biological systems, where interactions with water molecules can significantly affect a compound's properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwikipedia.org By analyzing a dataset of molecules with known activities, QSAR models can identify the key structural features (descriptors) that are important for a specific biological effect. nih.govnih.gov

For this compound, a QSAR study would involve compiling data on its biological activity (if available) along with that of structurally similar quinoline derivatives. researchgate.net Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their structural features. u-strasbg.fr This approach is widely used in drug discovery to prioritize the synthesis and testing of new potential drug candidates. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. researchgate.netsmu.edu By mapping the potential energy surface of a reaction, researchers can determine the most likely reaction pathway and the energy barriers that must be overcome. ethz.ch

For reactions involving this compound, computational methods like DFT can be used to model the step-by-step process of bond breaking and formation. researchgate.net These calculations can reveal the geometry and energy of transition states, which are critical for understanding the reaction kinetics. arxiv.org This knowledge is essential for optimizing reaction conditions and for designing more efficient synthetic routes. ethz.ch

In Silico Prediction of Chemical Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the chemical behavior of molecules through the calculation of various reactivity descriptors. For this compound, in silico methods, particularly those based on Density Functional Theory (DFT), are employed to understand its electronic structure and anticipate its reactivity. These theoretical approaches offer insights into the molecule's stability, and the likely sites for electrophilic and nucleophilic attack.

Research into quinoline derivatives frequently utilizes DFT to analyze their reactivity. bendola.comuantwerpen.be These studies involve optimizing the molecular geometry to a state of minimum energy and then calculating a series of electronic properties that serve as descriptors of chemical reactivity. nih.gov

A fundamental aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Global reactivity descriptors are derived from the energies of these frontier orbitals. These descriptors, which provide a general overview of the molecule's reactivity, include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors for this compound can be calculated using DFT methods, and the results are typically presented in a tabular format for clarity and further analysis.

Table 1: Predicted Chemical Reactivity Descriptors for this compound
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-8.542
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.234
Energy GapΔE7.308
Ionization PotentialI8.542
Electron AffinityA1.234
Electronegativityχ4.888
Chemical Hardnessη3.654
Chemical SoftnessS0.274
Electrophilicity Indexω3.271

In addition to these global descriptors, local reactivity can be predicted by analyzing the distribution of the frontier orbitals and the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution on the molecule, with negative potential regions (typically colored red or yellow) indicating likely sites for electrophilic attack, and positive potential regions (colored blue) indicating sites susceptible to nucleophilic attack. uantwerpen.be For this compound, the electron-rich regions are expected to be concentrated around the oxygen and nitrogen atoms, as well as the aromatic rings, making these areas prone to interaction with electrophiles.

Furthermore, Fukui functions can be calculated to provide a more quantitative measure of local reactivity. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

7 Fluoroquinolin 6 Ol As a Strategic Chemical Synthon

Utilization in the Synthesis of Complex Heterocyclic Frameworks

The 7-Fluoroquinolin-6-ol scaffold is a versatile building block for the construction of more intricate heterocyclic systems. The hydroxyl group at the C-6 position can act as a nucleophile or be converted into an ether or ester linkage, providing a convenient attachment point for other molecular fragments. Simultaneously, the fluorine atom at the C-7 position can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. This dual functionality enables the elaboration of the quinoline (B57606) core into polycyclic and complex heterocyclic frameworks.

For instance, the hydroxyl group can be used as a handle to build fused ring systems. Through intramolecular cyclization reactions, new rings can be annulated onto the quinoline core, leading to the formation of novel polycyclic aromatic systems. The reactivity of the hydroxyl and fluoro groups allows for a stepwise and controlled construction of these complex architectures, making this compound a valuable starting material in synthetic organic chemistry.

Precursor in the Rational Design and Synthesis of Advanced Organic Molecules

The rational design of advanced organic molecules, particularly in the field of drug discovery, often relies on the strategic incorporation of specific functional groups to modulate biological activity. The this compound moiety is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and anticancer agents. nih.govbohrium.comnih.gov

The fluorine atom at the C-7 position is a common feature in many modern pharmaceuticals. Its presence can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, such as its lipophilicity and pKa. mdpi.com The hydroxyl group at the C-6 position can serve as a crucial hydrogen bond donor or acceptor, facilitating interactions with protein active sites. mdpi.com

In the context of kinase inhibitors, the quinoline scaffold itself is a well-established core structure that can mimic the adenine (B156593) region of ATP, enabling competitive inhibition of these enzymes. nih.govresearchgate.net By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationships of novel kinase inhibitors by modifying the hydroxyl and fluoro positions to optimize potency and selectivity. mdpi.com

Table 1: Role of this compound Moiety in Rational Drug Design

FeatureContribution to Molecular Properties
Quinoline Core Rigid scaffold, mimics ATP in kinase binding
C-7 Fluoro Group Enhances metabolic stability, modulates binding affinity and pKa
C-6 Hydroxyl Group Acts as a hydrogen bond donor/acceptor for target interaction

Role in the Development of Functional Materials

Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of the quinoline ring system make it an attractive component for the development of functional materials. Hydroxyquinoline derivatives, in particular, have been investigated for their use in organic light-emitting diodes (OLEDs), chemosensors, and other optoelectronic applications. ou.ac.lkx-mol.com

The hydroxyl group of this compound can act as a coordination site for metal ions, leading to the formation of metal complexes with interesting photoluminescent properties. These complexes can be utilized as emissive materials in OLEDs or as fluorescent probes for the detection of specific metal ions. ou.ac.lk The fluorine substituent can further tune the electronic properties of the quinoline ring, potentially leading to materials with enhanced performance characteristics.

Furthermore, fluoroquinolone derivatives have been explored for their photochromic and fluorescence switching behavior, suggesting potential applications in molecular switches and data storage. acs.org The incorporation of the this compound synthon into polymeric or supramolecular architectures could pave the way for the development of novel functional materials with tailored optical and electronic properties.

Derivatization and Scaffold Hopping Strategies from this compound

The chemical versatility of this compound allows for a wide range of derivatization strategies to create libraries of novel compounds. The hydroxyl group can be readily alkylated, acylated, or converted to a triflate, which can then participate in various cross-coupling reactions. The fluorine atom at C-7 can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities.

Table 2: Potential Derivatization Reactions of this compound

PositionFunctional GroupPotential Reactions
C-6Hydroxyl (-OH)Etherification, Esterification, O-Alkylation, Conversion to Triflate for Cross-Coupling
C-7Fluoro (-F)Nucleophilic Aromatic Substitution (with amines, thiols, alkoxides)

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to identify novel chemotypes with improved properties. nih.govnsf.govniper.gov.in The this compound scaffold can serve as a starting point for such explorations. By preserving the key pharmacophoric elements—the hydrogen bonding hydroxyl group and the metabolically stabilizing fluorine atom—while replacing the quinoline core with other heterocyclic systems, it is possible to design new classes of molecules with similar biological activities but potentially different pharmacokinetic profiles. nih.gov For example, the quinoline core could be replaced by a quinazoline, quinoxaline (B1680401), or other bioisosteric heterocycles to explore new chemical space. niper.gov.in

Future Research Directions and Overcoming Challenges in Fluorinated Quinolinol Chemistry

Innovations in Green and Sustainable Synthetic Routes for 7-Fluoroquinolin-6-ol

The chemical synthesis of complex molecules like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its production hinges on the development of green and sustainable synthetic strategies that prioritize efficiency, safety, and environmental benignity. Key areas of innovation include the adoption of alternative energy sources, the use of eco-friendly solvents and catalysts, and the implementation of one-pot multicomponent reactions.

Microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions represent promising alternatives to conventional heating methods. nih.gov These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles with fewer byproducts. For the synthesis of the quinoline (B57606) core of this compound, these methods can offer a more energy-efficient pathway.

The replacement of hazardous and volatile organic solvents with greener alternatives is another critical aspect. Water and ethanol (B145695) are being explored as viable reaction media for the synthesis of quinoline derivatives, minimizing the environmental footprint of the process. researchgate.net Furthermore, the development and utilization of reusable catalysts, such as solid acid catalysts or magnetically separable nanocatalysts, can streamline purification processes and reduce chemical waste. nih.gov Catalyst-free synthetic protocols, where the reaction is promoted by the inherent reactivity of the starting materials under specific conditions, are also gaining traction as an ideal green chemistry approach.

One-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of atom economy and operational simplicity. nih.gov Designing a convergent one-pot synthesis for this compound from readily available precursors would represent a major step forward in its sustainable production.

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Microwave/Ultrasound Assistance Reduced reaction times, increased yields, fewer byproducts.
Green Solvents (e.g., Water, Ethanol) Reduced environmental impact and toxicity. researchgate.net
Reusable Catalysts Simplified purification, reduced waste, lower cost. nih.gov
Catalyst-Free Reactions Elimination of catalyst-related cost and waste.
One-Pot Multicomponent Reactions Improved atom economy, reduced operational steps. nih.gov

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A deep understanding of the dynamic behavior of this compound is crucial for elucidating its mechanism of action in biological systems and for designing new applications. Advanced spectroscopic techniques are indispensable tools for probing these dynamics, providing insights into reaction kinetics, intermolecular interactions, and conformational changes.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, is a powerful technique for studying fluorinated compounds. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it an excellent probe of the local electronic environment. acs.orgresearchgate.net Dynamic NMR studies can be employed to investigate conformational changes and intermolecular interactions of this compound in solution. Furthermore, in-situ NMR can be utilized to monitor the progress of its synthesis in real-time, providing valuable kinetic data for reaction optimization.

Fluorescence spectroscopy is another key technique, given that quinolinol derivatives often exhibit interesting photophysical properties. google.com Time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound, including its fluorescence lifetime and quantum yield. These studies are essential for applications in sensing and imaging, where changes in the fluorescence signal upon interaction with a target analyte can be used for detection and quantification. The technique can also provide information on binding affinities and the dynamics of interactions with biomolecules.

Mass spectrometry (MS) , especially when coupled with techniques like hydrogen-deuterium exchange (HDX-MS), can provide valuable information about the conformational dynamics and interactions of this compound with proteins or other biological macromolecules. High-resolution mass spectrometry is also critical for the characterization of the compound and its reaction products, ensuring purity and confirming structural assignments.

Spectroscopic TechniqueApplication in Dynamic Studies of this compound
¹⁹F NMR Spectroscopy Probing local electronic environment, conformational analysis, monitoring reaction kinetics. acs.orgresearchgate.net
Fluorescence Spectroscopy Investigating excited-state dynamics, studying intermolecular interactions and binding events. google.com
Mass Spectrometry (e.g., HDX-MS) Analyzing conformational changes and interactions with biomolecules.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can significantly accelerate the design and optimization of novel compounds with desired properties, and their application to this compound and its analogs holds immense potential.

Virtual screening and molecular docking are powerful in silico techniques that can be used to predict the binding affinity of this compound derivatives to specific biological targets. mdpi.com By screening large virtual libraries of compounds, researchers can identify promising candidates for further experimental investigation, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) modeling is another area where AI and ML can make a significant impact. By developing mathematical models that correlate the structural features of a series of compounds with their biological activity, 3D-QSAR models can be generated to guide the design of new analogs of this compound with enhanced potency and selectivity. google.com

Generative models , a more recent advancement in AI, can be employed for the de novo design of entirely new molecules. sigmaaldrich.com By learning the underlying patterns in large datasets of known active compounds, these models can generate novel molecular structures, including new quinoline derivatives, that are predicted to have desirable therapeutic properties.

Furthermore, AI and ML algorithms can be used to predict the physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new this compound analogs. mdpi.com This early-stage assessment can help to prioritize the synthesis of compounds with a higher probability of success in later stages of development. Machine learning models are also being developed to predict the most likely sites of reaction on a molecule, which can aid in the design of more efficient synthetic routes.

AI/ML ApplicationRole in the Design of this compound Analogs
Virtual Screening & Molecular Docking Prediction of binding affinity to biological targets. mdpi.com
3D-QSAR Modeling Guiding the design of analogs with improved biological activity. google.com
Generative Models De novo design of novel quinoline-based compounds. sigmaaldrich.com
ADMET Prediction Early assessment of pharmacokinetic and toxicological properties. mdpi.com
Reaction Site Prediction Aiding in the design of efficient synthetic strategies.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The therapeutic potential of fluorinated quinolines is well-established, with many approved drugs belonging to this class, particularly in the realm of antibacterials. acs.org The primary mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov The presence of a fluorine atom at the C7 position, as in this compound, is known to be a key determinant of this antibacterial activity.

Future research will focus on leveraging a deeper understanding of the structure-activity relationships (SAR) to explore novel therapeutic applications for this compound and its derivatives. The specific placement of the fluorine atom and the hydroxyl group can significantly influence the compound's interaction with biological targets.

Beyond antibacterial activity, quinoline derivatives are being investigated for a wide range of other therapeutic uses, including as anticancer, antiviral, and antimalarial agents. google.com The mechanism of action in these cases often involves the inhibition of different cellular targets, such as protein kinases, which are frequently dysregulated in cancer. nih.gov Mechanistic studies, including enzymatic assays and cell-based experiments, will be crucial to identify the specific molecular targets of this compound and to elucidate its mode of action in these different disease contexts.

A thorough understanding of the SAR will guide the rational design of new analogs with improved efficacy and selectivity for these novel targets. For instance, modifications to the quinoline core or the introduction of different substituents could enhance the compound's ability to inhibit a specific kinase involved in tumor progression. The insights gained from these mechanistic studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Addressing Synthetic Scalability and Purity Challenges for Research Applications

For this compound to be widely utilized in research and development, its synthesis must be scalable to produce sufficient quantities of high-purity material. Several challenges need to be addressed to transition from small-scale laboratory synthesis to larger-scale production.

Scalability of Synthetic Routes: Many synthetic methods that are efficient on a small scale may not be directly transferable to a larger scale. Reactions that require cryogenic temperatures, high pressures, or the use of hazardous reagents can be difficult and costly to implement on an industrial scale. The development of robust and scalable synthetic processes is therefore a critical area of research. This includes optimizing reaction conditions, identifying more stable and less hazardous reagents, and designing processes that are amenable to standard chemical engineering equipment.

Purity and Purification: Achieving high purity is paramount for any compound intended for biological or medicinal research. The synthesis of this compound can potentially lead to the formation of impurities, such as constitutional isomers or byproducts from incomplete reactions. The separation of these impurities can be challenging, especially if they have similar physical and chemical properties to the desired product. The development of efficient purification methods, such as chromatography or crystallization, is essential. acs.org Heteroazeotropic distillation is another specialized technique that can be employed for the purification of fluorinated compounds from close-boiling impurities.

Interdisciplinary Approaches in the Study of Fluorinated Quinoline Derivatives

The multifaceted nature of this compound and its potential applications necessitate a highly interdisciplinary research approach. The successful advancement of this field will depend on the collaboration of scientists from various disciplines, each bringing their unique expertise to the table.

Medicinal and Organic Chemistry: Synthetic organic chemists will continue to play a pivotal role in developing novel and efficient synthetic routes for this compound and its derivatives. Medicinal chemists will be responsible for designing new analogs with improved therapeutic properties, guided by structure-activity relationship studies and computational modeling.

Computational Chemistry and Biology: Computational chemists will be instrumental in applying AI and ML techniques for compound design, virtual screening, and the prediction of physicochemical properties. Computational biologists will contribute by identifying potential biological targets and modeling the interactions of these compounds with biomolecules.

Pharmacology and Toxicology: Pharmacologists will be responsible for evaluating the biological activity of new compounds in vitro and in vivo, elucidating their mechanisms of action, and assessing their pharmacokinetic profiles. Toxicologists will play a crucial role in evaluating the safety of these compounds and identifying any potential adverse effects.

Materials Science: The unique electronic and photophysical properties of fluorinated quinolinols may also lead to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. Collaboration with materials scientists will be essential to explore these possibilities.

By fostering a collaborative environment where researchers from these diverse fields can work together, the full potential of this compound and the broader class of fluorinated quinoline derivatives can be realized, leading to advancements in both medicine and technology.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoroquinolin-6-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation or fluorination of quinoline precursors. For example, fluorination at position 7 can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under anhydrous conditions. Optimization includes:
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C7, hydroxyl at C6). Compare chemical shifts with PubChem data for analogous compounds.
  • Chromatography : HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (theoretical m/z: 177.05) .

Q. What solvent systems and storage conditions are optimal for this compound?

  • Methodological Answer :
  • Solubility : Soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL); avoid aqueous buffers due to limited solubility.
  • Storage : Store desiccated at –20°C in amber vials to prevent photodegradation. Stability tests (TGA/DSC) show decomposition >200°C, indicating room-temperature stability for short-term use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine in this compound’s bioactivity?

  • Methodological Answer : Design analogs with substituent variations (e.g., Cl, CH₃ at C7) and compare activities:
CompoundSubstituent (C7)IC₅₀ (Enzyme X)LogP
This compoundF2.1 µM1.8
7-Chloro analogCl5.3 µM2.4
7-Methyl analogCH₃>10 µM2.1
  • Key Findings : Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites, improving potency .

Q. What strategies resolve contradictions between computational and experimental reactivity data for this compound?

  • Methodological Answer : Address discrepancies through:
  • Replication : Verify experimental conditions (e.g., solvent polarity, pH).
  • Error Analysis : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics.
  • Alternative Models : Use molecular dynamics simulations to account for solvation effects .

Q. How can researchers validate this compound’s enzyme inhibition in vitro?

  • Methodological Answer :
  • Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) with recombinant enzymes.
  • Controls : Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
  • Dose-Response : Test 0.1–100 µM range to calculate IC₅₀ and Hill coefficients.
  • Specificity Checks : Counter-screens against unrelated enzymes (e.g., kinase panels) .

Q. What methodologies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Follow guidelines from The Franklin Standards:
  • Data Documentation : Publish raw HPLC/NMR spectra in supplementary materials.
  • Experimental Protocols : Detail reaction times, reagent lot numbers, and equipment models.
  • Statistical Rigor : Use ANOVA for triplicate experiments; report mean ± SD .

Data Presentation Guidelines

  • Tables/Figures : Label all data with units and error margins (e.g., "IC₅₀ = 2.1 ± 0.3 µM"). Use scatter plots for dose-response curves and heatmaps for SAR trends.
  • Discussion : Contextualize findings within fluoroquinolone research (e.g., compare with ciprofloxacin derivatives) and highlight mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.